

mepivacaine metabolism pathway liver

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Mepivacaine Hydrochloride

CAS No.: 1722-62-9

Cat. No.: S534984

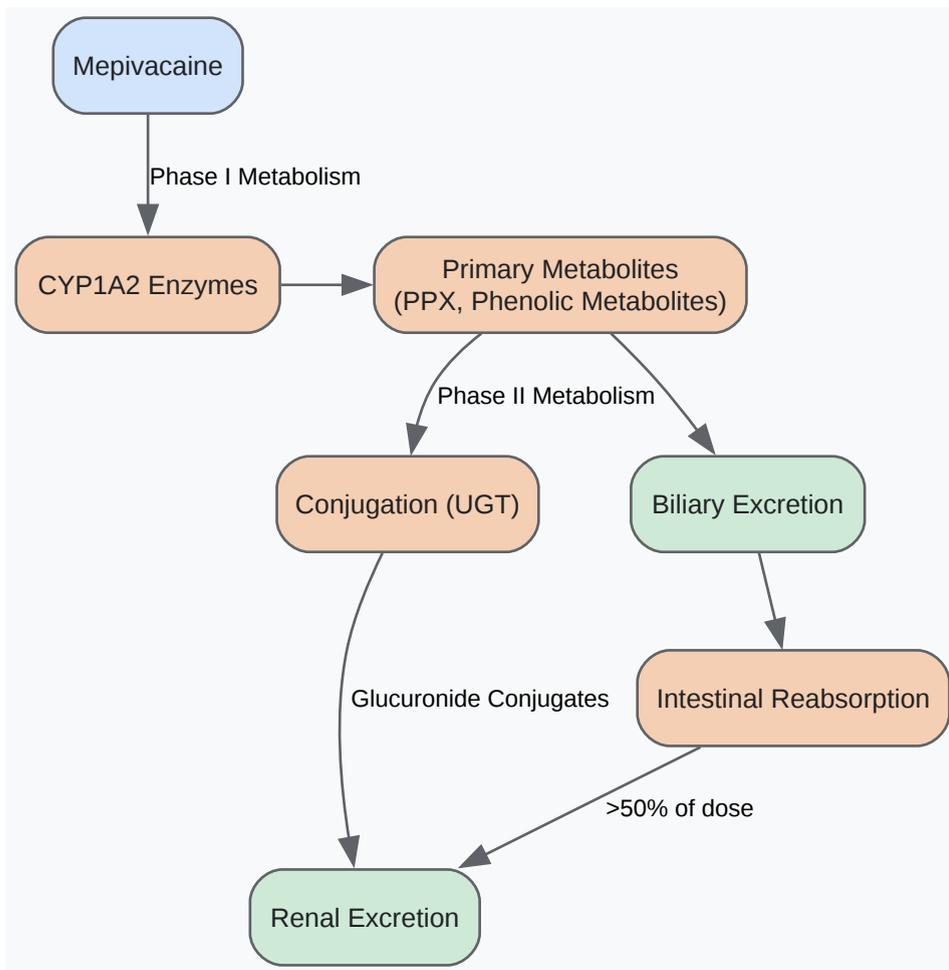
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Mepivacaine Metabolism Pathways

The metabolism of mepivacaine is summarized in the table below, which outlines the key transformations, enzymes, and outcomes:

Metabolic Pathway	Key Enzymes / Systems Involved	Primary Metabolites Formed	Elimination Route
Aromatic Ring Hydroxylation [1] [2]	Cytochrome P450 (CYP1A2) [2]	3'-hydroxy-mepivacaine; 4'-hydroxy-mepivacaine [1] [2]	Renal (excreted almost exclusively as glucuronide conjugates) [1] [3]
N-dealkylation [1] [3] [2]	Cytochrome P450 [2]	2',6'-pipecoloxylidide (PPX) [1] [3] [2]	Renal & Biliary [1]
Glucuronidation [1] [2]	UDP-Glucuronosyltransferase (UGT)	Glucuronide conjugates of the phenolic metabolites [1] [2]	Renal [1]

The following diagram illustrates the sequential workflow of mepivacaine metabolism and elimination:



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Mepivacaine Metabolism and Elimination Workflow

Pharmacokinetic Parameters

The table below summarizes key quantitative pharmacokinetic data for mepivacaine:

Parameter	Value	Comments	Source
Plasma Protein Binding	75% (S(+)-mepivacaine); 65% (R(-)-mepivacaine)	Stereoselective binding. Generally, the lower the plasma concentration, the higher the percentage bound.	[1] [4]

Parameter	Value	Comments	Source
Volume of Distribution (V_d)	54 - 103 L (total); 232 - 290 L (unbound)	Reported for racemic mixture. Shows stereoselectivity and extensive tissue distribution.	[4]
Plasma Half-Life ($t_{1/2}$)	Adults: 1.9 - 3.2 hours; Neonates: 8.7 - 9.0 hours	Significantly prolonged in neonates due to immature metabolic systems.	[1] [4]
Plasma Clearance (CL)	Total: 0.35 - 0.79 L/min; Unbound: 1.43 - 2.24 L/min	Shows stereoselectivity, with R(-)-mepivacaine cleared faster than S(+)-mepivacaine.	[4]
Excreted Unchanged in Urine	< 5% - 10%	Only a small fraction of the administered dose is eliminated unchanged.	[1] [3] [2]
Excreted as Metabolites via Bile	> 50%	The principal route of excretion for metabolites before eventual renal elimination.	[1] [3]

Experimental Insights and Research Context

While the search results don't provide complete step-by-step laboratory protocols, they offer crucial methodological insights. Mepivacaine metabolism is studied **in vitro** using human liver microsomes or recombinant CYP enzymes to identify specific metabolic pathways and kinetics [2]. Sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS) are essential for identifying and quantifying mepivacaine and its metabolites in plasma and urine [1] [2]. Key studies often use the racemic form of the drug, and findings indicate that the metabolism is stereoselective, meaning the two enantiomers of mepivacaine are handled differently by the body, as evidenced by variations in their volume of distribution and clearance [4].

Key Considerations for Drug Development

- **Patient Factors:** Hepatic impairment can significantly reduce mepivacaine clearance, necessitating dose adjustments [1] [5]. Renal disease may also affect the elimination of metabolites [5].
- **Drug-Drug Interactions:** Concomitant use with other drugs metabolized by **CYP1A2** could potentially lead to competitive inhibition [2]. Mepivacaine should not be admixed with liposomal bupivacaine formulations, as this can cause a rapid increase in free bupivacaine concentration [5].
- **Toxicity Profile:** Be aware of the risk of **methemoglobinemia**, a serious adverse effect where the iron in hemoglobin is oxidized, reducing its oxygen-carrying capacity [3] [5]. Patients with conditions like glucose-6-phosphate dehydrogenase deficiency are more susceptible [6] [3].

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To cite this document: Smolecule. [mepivacaine metabolism pathway liver]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b534984#mepivacaine-metabolism-pathway-liver>]

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